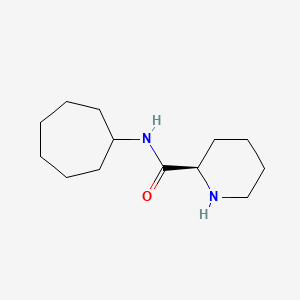![molecular formula C18H20N2O7 B7645272 [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a chemical compound that is commonly used in scientific research. It is a derivative of the compound N-phenyl-2-(2-oxo-3-dimethylaminopropyl) acetamide (PDK1 inhibitor) which has been shown to have anticancer properties. The compound is also known as compound 19 and is a potent inhibitor of the protein kinase PDK1.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is not fully understood. However, it is known to be a potent inhibitor of the protein kinase PDK1. PDK1 is an enzyme that plays a key role in the regulation of cellular signaling pathways. By inhibiting PDK1, this compound may be able to disrupt the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it is known to have potent anticancer properties and may be able to disrupt the growth and proliferation of cancer cells. The compound may also have effects on cellular signaling pathways and other biochemical processes.
Advantages and Limitations for Lab Experiments
The advantages of using [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate in lab experiments include its potent anticancer properties and its ability to inhibit the protein kinase PDK1. However, the compound may have limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Future Directions
There are several future directions for research on [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate. One area of research could focus on the development of new cancer treatments based on the compound. Another area of research could focus on the role of PDK1 in cellular signaling pathways and the potential use of this compound in the study of these pathways. Additionally, research could be done to improve the solubility and stability of the compound for use in a wider range of experiments.
Synthesis Methods
The synthesis of [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate is a multistep process that involves the reaction of several different chemicals. The starting materials for the synthesis are 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoic acid and 2-dimethylaminoethyl chloride hydrochloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. After the reaction is complete, the product is purified using column chromatography.
Scientific Research Applications
The compound [2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate has been used in a variety of scientific research applications. It has been shown to have potent anticancer properties and has been used in the development of new cancer treatments. The compound has also been used in the study of the protein kinase PDK1 and its role in cellular signaling pathways.
properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7/c1-20(2)16(21)10-27-18(23)11-8-14(24-3)15(25-4)9-12(11)19-17(22)13-6-5-7-26-13/h5-9H,10H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYQJXQTRBUBIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC(=O)C1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B7645205.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)
![3-[2-(3-chlorophenoxy)ethylsulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B7645236.png)
![7-[(Z)-but-2-enyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B7645242.png)
![1-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7645247.png)
![(2R)-4-amino-2-[(2-methoxy-5-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B7645251.png)
![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]-N-phenylbenzamide](/img/structure/B7645255.png)
![(2R)-1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidine-2-carboxylic acid](/img/structure/B7645261.png)

![2-fluoro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B7645271.png)

![3-[(1R)-1-(thiadiazol-4-ylmethylamino)ethyl]phenol](/img/structure/B7645288.png)